molecular formula C16H12O4S2 B5217096 2-[4-(METHYLSULFANYL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIOXANE-4,6-DIONE

2-[4-(METHYLSULFANYL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIOXANE-4,6-DIONE

Cat. No.: B5217096
M. Wt: 332.4 g/mol
InChI Key: FQYURJNQBOXFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(METHYLSULFANYL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIOXANE-4,6-DIONE is a complex organic compound with a unique structure that includes a dioxane ring, a thiophene ring, and a phenyl group substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(METHYLSULFANYL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIOXANE-4,6-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a thiophene derivative with a dioxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(METHYLSULFANYL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIOXANE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-[4-(METHYLSULFANYL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIOXANE-4,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(METHYLSULFANYL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIOXANE-4,6-DIONE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, the thiophene ring can interact with aromatic residues in proteins, while the dioxane ring can form hydrogen bonds with polar amino acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-(DIPHENYLAMINO)PHENYL)THIOPHEN-2-YL)METHYLENE)MALONONITRILE
  • 4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE
  • 2-METHOXY-5-((PHENYLAMINO)METHYL)PHENOL

Uniqueness

2-[4-(METHYLSULFANYL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIOXANE-4,6-DIONE stands out due to its combination of a dioxane ring with a thiophene and phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4S2/c1-21-11-6-4-10(5-7-11)16-19-14(17)13(15(18)20-16)9-12-3-2-8-22-12/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYURJNQBOXFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2OC(=O)C(=CC3=CC=CS3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.